8-Bromo-1,6-naphthyridin-4-ol
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Overview
Description
8-Bromo-1,6-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a bromine atom at the 8th position and a hydroxyl group at the 4th position, has garnered interest due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,6-naphthyridin-4-ol typically involves the bromination of 1,6-naphthyridin-4-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1,6-naphthyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form 1,6-naphthyridin-4-ol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or primary amines under basic conditions.
Major Products:
Oxidation: Formation of 8-bromo-1,6-naphthyridin-4-one.
Reduction: Formation of 1,6-naphthyridin-4-ol.
Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-1,6-naphthyridin-4-ol is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and hydroxyl group may facilitate binding to active sites, leading to inhibition or modulation of biological pathways .
Comparison with Similar Compounds
1,6-Naphthyridin-4-ol: Lacks the bromine atom, leading to different reactivity and biological activity.
8-Chloro-1,6-naphthyridin-4-ol: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical properties and biological effects.
1,8-Naphthyridin-4-ol: Different position of the nitrogen atoms, leading to distinct chemical behavior and applications.
Uniqueness: 8-Bromo-1,6-naphthyridin-4-ol is unique due to the specific positioning of the bromine atom, which influences its reactivity and potential biological activities. This compound’s distinct structure allows for targeted modifications and applications in various scientific fields .
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
8-bromo-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C8H5BrN2O/c9-6-4-10-3-5-7(12)1-2-11-8(5)6/h1-4H,(H,11,12) |
InChI Key |
UCHKPPXKWFYBGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=NC=C2C1=O)Br |
Origin of Product |
United States |
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